molecular formula C11H18O4 B8502234 Butyl acrylate vinyl acetate

Butyl acrylate vinyl acetate

Cat. No. B8502234
M. Wt: 214.26 g/mol
InChI Key: FXBZWPXBAZFWIY-UHFFFAOYSA-N
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Patent
US06329319B1

Procedure details

A butyl acrylate/vinyl acetate copolymer was prepared by aqueous emulsion polymerization that contained 30% butyl acrylate and 70% vinyl acetate. The copolymer was determined to have a Tg of 8° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:4])[CH:2]=[CH2:3].[C:10]([O:13][CH:14]=[CH2:15])(=[O:12])[CH3:11]>>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:4])[CH:2]=[CH2:3].[C:10]([O:13][CH:14]=[CH2:15])(=[O:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCC.C(C)(=O)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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